3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a synthetic organic compound. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting from a suitable aromatic precursor, the benzodiazole core can be synthesized through cyclization reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution or cycloaddition reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings and varying functional groups.
Uniqueness
3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-1-(3-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H19N3O3/c1-12-7-16-17(8-13(12)2)22(11-21-16)18-10-19(24)23(20(18)25)14-5-4-6-15(9-14)26-3/h4-9,11,18H,10H2,1-3H3 |
InChI Key |
LOVVFCGXYZLOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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